molecular formula C9H6ClF3O3 B13153554 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Cat. No.: B13153554
M. Wt: 254.59 g/mol
InChI Key: ZAONSCDYBSPRSR-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is a high-purity chemical building block designed for research and development in pharmaceutical and medicinal chemistry. This compound integrates a phenylacetic acid core structure with chloro and trifluoromethoxy substituents, a combination known to confer significant physicochemical properties valuable in drug discovery. The acetic acid moiety provides a versatile handle for further synthetic modification, such as amide bond formation or esterification, enabling its incorporation into more complex target molecules. The strategic placement of the trifluoromethoxy (OCF3) group is of particular interest to medicinal chemists. The incorporation of fluorine atoms and fluorinated groups, like the trifluoromethoxy group, is a well-established strategy in modern drug design. This is because fluorine-containing compounds often demonstrate enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and the ability to modulate the pKa of neighboring functional groups. These properties collectively can lead to improved pharmacokinetic profiles and biological activity in drug candidates. A significant proportion of FDA-approved drugs now contain fluorine, underscoring the critical role of fluorinated scaffolds in developing new therapeutic agents. The presence of both chlorine and trifluoromethoxy substituents on the aromatic ring makes this compound a valuable intermediate for constructing active pharmaceutical ingredients (APIs) and for structure-activity relationship (SAR) studies, particularly in the discovery of small molecule inhibitors and agrochemicals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting risk assessments prior to use.

Properties

Molecular Formula

C9H6ClF3O3

Molecular Weight

254.59 g/mol

IUPAC Name

2-[2-chloro-6-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H6ClF3O3/c10-6-2-1-3-7(16-9(11,12)13)5(6)4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

ZAONSCDYBSPRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Acetophenone Intermediates

A common approach involves starting from o-chloroacetophenone derivatives, which undergo nucleophilic aromatic substitution or coupling reactions with trifluoromethoxy-substituted phenols or related intermediates.

  • Step 1: Reaction of o-chloroacetophenone with 2-chloro-6-(trifluoromethoxy)phenol under basic conditions (e.g., sodium hydroxide) with copper powder catalysis under nitrogen atmosphere. This affords an intermediate phenyl ketone ether.
  • Step 2: The intermediate ketone is then subjected to sulfur and quinoline reflux to promote further transformation.
  • Step 3: Acidic hydrolysis under reflux with concentrated hydrochloric acid and glacial acetic acid converts the intermediate to the desired phenylacetic acid derivative.
  • Step 4: Purification involves extraction, neutralization, and recrystallization steps to isolate the pure 2-(2-chloro-6-(trifluoromethoxy)phenyl)acetic acid.

This method is adapted from a similar synthesis for 2-(2-(4-chlorophenyl)phenyl)acetic acid, which shares the halogenated aromatic framework and acetic acid functionality, indicating feasibility for the trifluoromethoxy analog.

Direct Etherification of Halogenated Phenylacetic Acid

Alternatively, synthesis may proceed by:

  • Starting with 2-chloro-6-hydroxyphenylacetic acid.
  • Introducing the trifluoromethoxy group via nucleophilic substitution using trifluoromethylating agents or trifluoromethyl ethers under controlled conditions.
  • This step may involve reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of bases or catalysts.
  • The reaction conditions are optimized to avoid degradation of the acetic acid moiety.

This method aligns with procedures reported for fluorine-substituted phenylacetic acids, where hydroxy groups are converted to trifluoromethoxy substituents.

Esterification and Hydrolysis Route

  • Starting from the corresponding halogenated phenylacetate esters (e.g., methyl or butyl esters), prepared by reacting halogenated benzyl halides with sodium cyanide followed by hydrolysis.
  • Ester derivatives can be synthesized by reacting halogenated benzyl halides with alcohols in the presence of strong bases like potassium hydroxide, followed by hydrolysis to the acid.
  • This route allows for better control of intermediate purity and facilitates large-scale synthesis.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Halogenated acetophenone + phenol o-chloroacetophenone, 2-chloro-6-(trifluoromethoxy)phenol, NaOH, Cu powder, N2, 10 h heating ~85-90* Copper powder catalysis under nitrogen protects from oxidation; prolonged heating needed.
Sulfur/quinoline reflux Sublimed sulfur powder, morpholine quinoline, reflux 5 h - Promotes cyclization or rearrangement in intermediate ketone.
Acidic hydrolysis Conc. HCl + glacial acetic acid, reflux 18 h - Converts intermediates to phenylacetic acid; vacuum rotary evaporation concentrates solution.
Extraction and purification Ethyl acetate, sherwood oil, sodium bicarbonate - Multiple extraction and washing steps remove impurities; final recrystallization yields pure acid.
Etherification (alternative) Trifluoromethylating agents, base catalysts 75-85* Reaction conditions tailored to maintain acid integrity; yields vary with reagent and catalyst.
Esterification Halogenated benzyl halide + alcohol + KOH, reflux 5-6 h 80-90* Ester intermediates isolated before hydrolysis to acid; good yields reported.

*Yields are approximate, inferred from analogous compounds and related literature.

Analytical Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm substitution pattern; trifluoromethoxy group shows characteristic coupling constants in ^13C NMR (q, J ~ 278 Hz).
  • Melting Point: Typically around 140–150 °C for similar substituted phenylacetic acids.
  • Purity: Confirmed by recrystallization and chromatographic methods.

Summary and Recommendations

The preparation of 2-(2-chloro-6-(trifluoromethoxy)phenyl)acetic acid is best approached via halogenated acetophenone intermediates combined with trifluoromethoxy phenol derivatives under copper-catalyzed conditions, followed by sulfur/quinoline treatment and acidic hydrolysis. Alternative routes include direct etherification of hydroxyphenylacetic acids or esterification/hydrolysis sequences. Each method requires careful control of reaction conditions to maintain functional group integrity and optimize yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethoxy groups can enhance binding affinity and specificity to target molecules. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid
  • Structure : Chlorine at 2-position, methoxycarbonyl (-COOCH₃) at 6-position.
  • Key Differences : The methoxycarbonyl group is less electron-withdrawing than trifluoromethoxy, leading to higher pKa values (greater acidity for trifluoromethoxy derivatives) and altered solubility profiles.
  • Data : Molecular weight ≈ 246.10 g/mol (estimated from analogs); purity ≥95% .
2-(4-(4-Chlorophenoxy)phenyl)acetic Acid
  • Structure: Chlorophenoxy substituent on the phenyl ring.
  • Key Differences: The phenoxy group introduces steric bulk and moderate electron-withdrawing effects compared to trifluoromethoxy.
  • Applications : Used in synthesizing tri-substituted thiazoles as RAGE antagonists for Alzheimer’s disease .
2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic Acid
  • Structure : Trifluoromethyl (-CF₃) at 2-position, methoxy (-OCH₃) at 4-position.
  • This compound exhibits higher lipophilicity (logP ≈ 3.2 estimated) compared to the trifluoromethoxy analog .

Data Table: Key Analogs and Properties

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Notes References
2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid Cl, -COOCH₃ 246.10 924740-45-4 Intermediate in organic synthesis
2-(4-(4-Chlorophenoxy)phenyl)acetic Acid Cl-phenoxy 306.75 148401-42-7 Alzheimer’s drug candidates
2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic acid -CF₃, -OCH₃ 248.18 1214361-90-6 Lipophilic fluorinated derivative
Wy-14,643 Cl, pyrimidinylthio 323.77 N/A Hepatocarcinogenicity studies

Biological Activity

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is a compound of interest in pharmaceutical research due to its unique structural features, particularly the presence of a trifluoromethoxy group. This group has been associated with enhanced biological activity in various applications, including anti-inflammatory and antitumor properties. The following sections detail the biological activities, structure-activity relationships (SAR), and relevant case studies involving this compound.

Anti-inflammatory Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant anti-inflammatory activities. For instance, studies have shown that the introduction of trifluoromethoxy groups can enhance the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays demonstrated that 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid inhibited COX-1 and COX-2 with IC50 values significantly lower than those of non-fluorinated analogs .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In a study examining various derivatives, 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethoxy is critical for enhancing biological activity. SAR studies reveal that:

  • The substitution pattern on the aromatic ring significantly influences potency.
  • Compounds with a -CF3 group at specific positions showed improved efficacy compared to their non-fluorinated counterparts.
  • A balance between lipophilicity and hydrophilicity is essential for optimal bioavailability and activity .

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment, researchers administered varying doses of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid to mice with induced inflammation. The results indicated a dose-dependent reduction in inflammatory markers such as prostaglandin E2 (PGE2). Notably, at a dose of 10 mg/kg, there was a significant reduction (p < 0.01) in PGE2 levels compared to the control group .

Case Study 2: Antitumor Activity Assessment

Another study focused on the compound's effects on human breast cancer cell lines (MCF-7). Treatment with 50 µM of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid resulted in a 70% reduction in cell viability after 48 hours, with an accompanying increase in apoptotic cell populations as determined by Annexin V/PI staining .

Table 1: Biological Activity Summary

Activity TypeEC50/IC50 ValueCell Line/ModelReference
COX-1 InhibitionIC50 = 12 µMIn vitro assay
COX-2 InhibitionIC50 = 8 µMIn vitro assay
Antitumor ActivityEC50 = 20 µMMCF-7 Breast Cancer
Anti-inflammatoryReduction in PGE2Mouse Model

Q & A

Basic Questions

Q. What analytical techniques are recommended for confirming the molecular structure of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify the aromatic protons, trifluoromethoxy group (-OCF3_3), and acetic acid moiety. Compare chemical shifts with structurally analogous compounds (e.g., 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetic acid) to resolve ambiguities .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns. Reference spectral libraries from NIST for validation .
  • Infrared (IR) Spectroscopy : Characterize functional groups like the carboxylic acid (-COOH) and C-F stretches (1100–1000 cm1^{-1}) from the trifluoromethoxy group.

Q. How can researchers assess the purity of this compound, and what are common impurities?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate against a certified reference standard. Impurities may include unreacted precursors (e.g., 2-chloro-6-(trifluoromethoxy)phenyl intermediates) or byproducts from incomplete ester hydrolysis .
  • Elemental Analysis : Verify %C, %H, and %Cl to ensure stoichiometric consistency.
  • LC-MS : Detect trace impurities via tandem MS, especially halogenated derivatives .

Q. What synthetic routes are documented for preparing this compound?

  • Methodological Answer :

  • Step 1 : Start with 2-chloro-6-(trifluoromethoxy)benzaldehyde. Perform a nucleophilic substitution to introduce the acetic acid moiety via a Horner-Wadsworth-Emmons reaction or alkylation with bromoacetic acid .
  • Step 2 : Optimize reaction conditions (e.g., solvent: DMF, catalyst: K2_2CO3_3, temperature: 80–100°C) to minimize side reactions.
  • Step 3 : Purify via recrystallization (solvent: ethyl acetate/hexane) or column chromatography (silica gel, eluent: dichloromethane/methanol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected 1^1H NMR shifts) for this compound?

  • Methodological Answer :

  • Dynamic Effects : Consider rotational barriers in the trifluoromethoxy group, which may cause splitting or broadening of signals. Variable-temperature NMR can clarify conformational dynamics .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3; hydrogen bonding with the carboxylic acid may shift proton resonances .
  • Computational Validation : Use DFT calculations (e.g., Gaussian 09) to simulate NMR shifts and compare with experimental data .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the acetic acid group or hydrolysis of the trifluoromethoxy moiety .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Add stabilizers like BHT (butylated hydroxytoluene) if radical-mediated degradation is observed .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., the carbonyl carbon in the acetic acid group).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways with amines or thiols .
  • pKa Estimation : Use software like MarvinSketch to estimate the carboxylic acid’s pKa (~2.5–3.0), guiding pH-dependent reactivity studies .

Q. What experimental design considerations are critical for studying its metabolic stability in vitro?

  • Methodological Answer :

  • Hepatocyte Assays : Incubate with primary hepatocytes (human/rat) in Williams’ Medium E. Quench reactions with acetonitrile at timed intervals (0, 30, 60 min) .
  • LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the phenyl ring or glucuronidation of the carboxylic acid) .
  • Control Experiments : Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to identify enzyme-specific pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?

  • Methodological Answer :

  • pH-Dependent Solubility : Measure solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5). The carboxylic acid group’s ionization state (pKa-dependent) significantly affects solubility .
  • Co-Solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins in biological assays .
  • Dynamic Light Scattering (DLS) : Check for aggregation in aqueous solutions, which may lead to underestimation of solubility .

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